Diphenhydramine-d3
Overview
Description
Diphenhydramine-d3 is a deuterated form of diphenhydramine, an antihistamine commonly used to treat allergies, insomnia, and motion sickness. The deuterium atoms replace three hydrogen atoms in the diphenhydramine molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenhydramine-d3 involves the incorporation of deuterium atoms into the diphenhydramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of diphenhydramine with deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous-flow reactors and real-time analytical monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diphenhydramine-d3 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diphenhydramine derivatives
Scientific Research Applications
Diphenhydramine-d3 is widely used in scientific research due to its stability and isotopic labeling. Applications include:
Chemistry: Used as an internal standard in mass spectrometry for quantifying diphenhydramine in various samples.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of diphenhydramine.
Medicine: Utilized in clinical toxicology and forensic analysis to detect diphenhydramine in biological samples.
Industry: Applied in quality control and validation of pharmaceutical formulations containing diphenhydramine .
Mechanism of Action
Diphenhydramine-d3, like diphenhydramine, exerts its effects primarily through antagonism of H1 histamine receptors. This action blocks the effects of histamine, reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, this compound may interact with other neurotransmitter systems, including dopamine, norepinephrine, and serotonin, contributing to its sedative and antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: The non-deuterated form, widely used as an antihistamine.
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A less sedative antihistamine used for allergy relief
Uniqueness
Diphenhydramine-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracking in complex biological matrices, providing an advantage over non-deuterated analogs .
Biological Activity
Diphenhydramine-d3 is a deuterated analog of diphenhydramine, a first-generation antihistamine widely used for its antihistaminic, sedative, and anticholinergic properties. The incorporation of deuterium isotopes in this compound alters its pharmacokinetic profile, potentially enhancing its stability and affecting its metabolism compared to the non-deuterated form.
- Molecular Formula : C₁₇H₂₁D₃ClN₄O
- Molecular Weight : Approximately 294.83 g/mol
- Solubility : Soluble in water, forming acidic solutions.
Diphenhydramine acts primarily as a selective antagonist of the histamine H1 receptor. This mechanism is crucial for its efficacy in alleviating allergic symptoms such as sneezing, runny nose, and itching. Additionally, it exhibits anticholinergic effects, which contribute to its sedative properties.
Pharmacokinetics
The pharmacokinetic parameters of this compound include:
- Oral Bioavailability : Ranges from 40% to 60%
- Peak Plasma Concentration (Tmax) : Achieved within 2 to 3 hours post-administration
- Half-Life : Approximately 8.5 hours
- Volume of Distribution (Vd) : 522.5 ± 245.7 L
These parameters indicate that this compound has a significant systemic presence after administration, which can be beneficial for therapeutic applications.
Biological Activities
This compound exhibits various biological activities beyond its antihistaminic effects:
- Antihistaminic Activity : Effectively blocks H1 receptors, reducing allergic responses.
- Sedative Effects : Induces drowsiness, making it useful for treating insomnia.
- Anticholinergic Effects : Can lead to side effects such as dry mouth and urinary retention.
Case Study: Diphenhydramine Overdose
A notable case report detailed a near-fatal overdose involving diphenhydramine, emphasizing the compound's potential for severe neurological side effects. A 24-year-old female ingested an excessive dose leading to recurrent seizures and cardiac arrest. The patient received sodium bicarbonate therapy, which contributed to her recovery. This case highlights the importance of understanding diphenhydramine's pharmacodynamics and the critical need for rapid intervention in overdose scenarios .
Research Findings
Recent studies have explored the pharmacokinetic differences between diphenhydramine and its deuterated form:
- A study using positron emission tomography (PET) demonstrated that this compound can serve as a selective probe to evaluate drug transport across the blood-brain barrier (BBB). The results indicated that the kinetics of this compound were not significantly influenced by other central nervous system targets, confirming its specificity as an H+-antiporter substrate .
- Another investigation into the metabolic pathways of deuterated compounds suggested that deuteration may alter the metabolic stability and clearance rates of drugs, potentially leading to prolonged therapeutic effects .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Antihistaminic | Blocks H1 receptors to alleviate allergies |
Sedative | Induces drowsiness for sleep aid |
Anticholinergic | Causes side effects like dry mouth |
Neurological Effects | Potential for seizures in overdose cases |
Properties
IUPAC Name |
2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWRFHKOJYTH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016190 | |
Record name | Diphenhydramine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170082-18-5 | |
Record name | Diphenhydramine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170082-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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